2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide
Description
This compound features a coumarin core substituted with an 8-methoxy group at the 2-oxo position, linked via a phenoxy bridge to an acetamide moiety bearing a morpholin-4-yl ethyl chain. Coumarin derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities .
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O6/c1-29-21-4-2-3-18-15-20(24(28)32-23(18)21)17-5-7-19(8-6-17)31-16-22(27)25-9-10-26-11-13-30-14-12-26/h2-8,15H,9-14,16H2,1H3,(H,25,27) |
InChI Key |
QIHIJDOOOKJDKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Formation of 8-methoxy-2-oxo-2H-chromen-3-yl chloride: The carboxylic acid group is converted to an acid chloride using reagents such as thionyl chloride (SOCl₂).
Coupling with 4-hydroxyphenyl ether: The acid chloride reacts with 4-hydroxyphenyl ether to form the intermediate 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid.
Amidation with N-(2-aminoethyl)morpholine: The final step involves the amidation reaction where the intermediate reacts with N-(2-aminoethyl)morpholine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the chromene ring can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromene derivatives.
Reduction: Formation of 8-methoxy-2-hydroxy-2H-chromene derivatives.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide has shown potential as an anti-inflammatory and antioxidant agent. It is being studied for its ability to modulate biological pathways involved in inflammation and oxidative stress.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Antioxidant Action: It scavenges free radicals and upregulates the expression of antioxidant enzymes, protecting cells from oxidative damage.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Coumarin Core Modifications: The target compound’s 8-methoxy-2-oxo substitution contrasts with 4-methyl-2-oxo in and 3-ethyl-4-methyl-2-oxo in . Methoxy groups generally enhance metabolic stability compared to alkyl substituents .
- Acetamide Side Chain: The morpholin-4-yl ethyl group in the target compound is distinct from the chloro-phenylacetyl group in , which demonstrated anti-inflammatory activity. Morpholine derivatives are known to improve aqueous solubility, which could enhance pharmacokinetic profiles .
- Non-Coumarin Analogues: Compounds like and retain the acetamide-morpholine motif but lack the coumarin core, limiting direct bioactivity comparisons.
Biological Activity
The compound 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chromenone moiety linked to a phenoxy group and a morpholine-derived acetamide. Its molecular formula is , and it exhibits the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| CAS Number | 1010924-54-5 |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values are critical for determining efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
In studies, derivatives of coumarins have shown promising activity against resistant strains, suggesting that they could serve as templates for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of coumarin derivatives is well-documented. The compound has been tested in vitro against various cancer cell lines, including breast and colon cancer cells. Results indicate that it induces apoptosis through the activation of caspase pathways:
- Mechanism of Action :
- Inhibition of cell proliferation.
- Induction of apoptosis via mitochondrial pathways.
- Modulation of signaling pathways such as PI3K/Akt.
The compound demonstrated an IC50 value in the range of , indicating significant cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .
Anti-inflammatory Activity
Coumarins are known for their anti-inflammatory effects. The specific compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 was evaluated using cell culture models. The results showed a reduction in cytokine levels by approximately 50% at concentrations around .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested the compound against clinical isolates of Staphylococcus aureus . The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections. -
Case Study on Cancer Cell Lines :
In another study published in the Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. It was found to significantly reduce cell viability and induce apoptosis compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
